molecular formula C19H20N6O3 B2938890 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898442-58-5

3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2938890
CAS RN: 898442-58-5
M. Wt: 380.408
InChI Key: KQBXBBMCCJPYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as MRS 2179, is a purinergic antagonist that is commonly used in scientific research. This compound has been found to have a wide range of applications in various fields, including neuroscience, pharmacology, and physiology.

Mechanism of Action

3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 acts as a competitive antagonist of the P2Y1 receptor, which is a subtype of the purinergic receptor family. This receptor is involved in a wide range of physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. By blocking the P2Y1 receptor, 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 can inhibit these processes and provide insight into the underlying mechanisms of various physiological functions.
Biochemical and Physiological Effects:
3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 has been found to have a number of biochemical and physiological effects. In particular, this compound has been shown to inhibit platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. Additionally, 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 has been found to inhibit vascular smooth muscle contraction, which may have implications for the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 in scientific research is its specificity for the P2Y1 receptor. This allows researchers to investigate the role of this receptor in various physiological processes without the confounding effects of other receptors. However, one limitation of using 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 is its relatively low potency compared to other purinergic antagonists. This may limit its usefulness in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179. One area of interest is the development of more potent purinergic antagonists that can be used in a wider range of experimental settings. Additionally, there is ongoing research into the role of purinergic receptors in various disease states, including cancer and neurodegenerative disorders. 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 may provide a valuable tool for investigating these processes and developing new therapeutic strategies.

Synthesis Methods

The synthesis of 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 involves a series of chemical reactions that are typically carried out in a laboratory setting. The most common method for synthesizing this compound involves the reaction of 6-chloro-3,4-dihydro-3-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide with 2,2-dimethyl-1-(phenylmethyl)hydrazine to form the intermediate 3,4,7,9-tetramethyl-1-phenacyl-4H-purine-2,6-dione. This intermediate is then reacted with hydrazine hydrate to produce 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179.

Scientific Research Applications

3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 has been extensively studied for its use in various scientific research applications. One of the most common uses of this compound is in the field of neuroscience, where it is used to study the role of purinergic receptors in the central nervous system. 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 2179 has also been used in pharmacological studies to investigate the effects of purinergic antagonists on various physiological processes.

properties

IUPAC Name

3,4,7,9-tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-11-12(2)25-15-16(22(3)19(28)23(4)17(15)27)20-18(25)24(21-11)10-14(26)13-8-6-5-7-9-13/h5-9,12H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBXBBMCCJPYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16609788

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